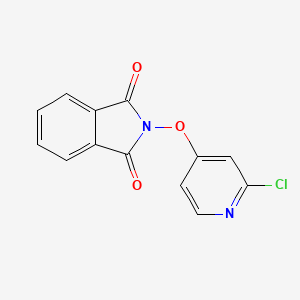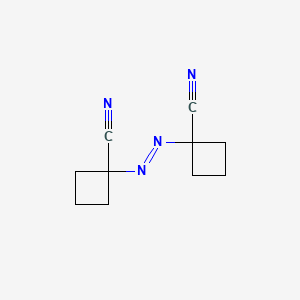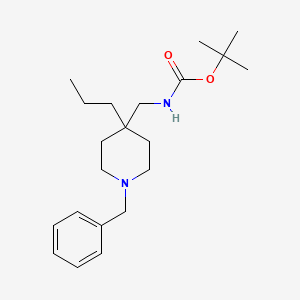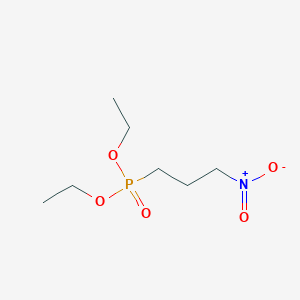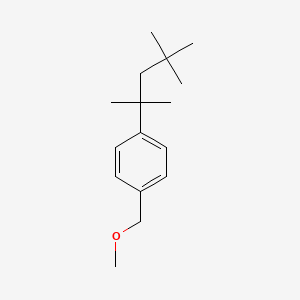![molecular formula C21H23N3O3S B13993154 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 64013-65-6](/img/structure/B13993154.png)
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, dimethylphenyl groups, and a sulfanyl acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the reaction of 2,6-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes, thereby affecting downstream biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 2,6-Dimethylphenol
- 2,6-Dimethylanilino(oxo)acetic acid
Uniqueness
Compared to similar compounds, 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid stands out due to its unique combination of a triazole ring and sulfanyl acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64013-65-6 |
|---|---|
分子式 |
C21H23N3O3S |
分子量 |
397.5 g/mol |
IUPAC名 |
2-[[5-[(2,6-dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H23N3O3S/c1-13-7-5-8-14(2)19(13)24-17(22-23-21(24)28-12-18(25)26)11-27-20-15(3)9-6-10-16(20)4/h5-10H,11-12H2,1-4H3,(H,25,26) |
InChIキー |
LWNXLFXLHYXBNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=C2SCC(=O)O)COC3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



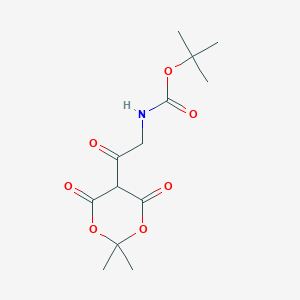

![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
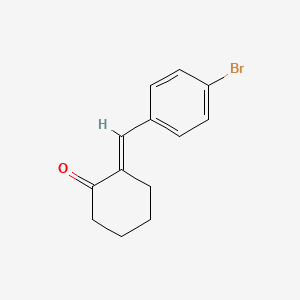
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
